REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[O:15][C:14]([CH:16]=O)=[CH:13][CH:12]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].Cl.[NH2:19][OH:20].C([O-])(=O)C.[Na+]>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[O:15][C:14]([CH:16]=[N:19][OH:20])=[CH:13][CH:12]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2,3.4|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C1=CC=C(O1)C=O
|
Name
|
|
Quantity
|
59.9 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
70.69 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
#32
|
Quantity
|
2200 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 6 hours
|
Duration
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6 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered hot
|
Type
|
TEMPERATURE
|
Details
|
the filtrate chilled
|
Type
|
CUSTOM
|
Details
|
The intermediate was collected
|
Type
|
CUSTOM
|
Details
|
used without further purification in Part B
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1OC)C1=CC=C(O1)C=NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |